molecular formula C13H17N5O B5514038 [3-(1H-imidazol-2-yl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone

[3-(1H-imidazol-2-yl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone

Cat. No.: B5514038
M. Wt: 259.31 g/mol
InChI Key: KGSNOPMUZQFAMI-UHFFFAOYSA-N
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Description

[3-(1H-imidazol-2-yl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone is a complex organic compound that features both imidazole and pyrazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(1H-imidazol-2-yl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone typically involves multi-step reactions starting from commercially available starting materials. The process often includes:

    Formation of the imidazole ring: This can be achieved through the reaction of glyoxal and ammonia, followed by cyclization.

    Formation of the pyrazole ring: This involves the reaction of hydrazine with a 1,3-diketone.

    Coupling of the imidazole and pyrazole rings: This step involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and pyrazole rings.

    Reduction: Reduction reactions can occur at the carbonyl group.

    Substitution: Both the imidazole and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

[3-(1H-imidazol-2-yl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of [3-(1H-imidazol-2-yl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrazole rings can form hydrogen bonds and π-π interactions with the active sites of these targets, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Such as clemizole and omeprazole.

    Pyrazole derivatives: Such as celecoxib and rimonabant.

Uniqueness

What sets [3-(1H-imidazol-2-yl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone apart is its unique combination of imidazole and pyrazole rings, which can confer a broader range of biological activities and potential therapeutic applications compared to compounds containing only one of these moieties.

Properties

IUPAC Name

[3-(1H-imidazol-2-yl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-17-8-11(7-16-17)13(19)18-6-2-3-10(9-18)12-14-4-5-15-12/h4-5,7-8,10H,2-3,6,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSNOPMUZQFAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)N2CCCC(C2)C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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